1-Methoxy-2-oxabicyclo[3.3.0]octane is a bicyclic compound characterized by its unique structure, which includes an ether and a bicyclic framework. This compound belongs to the class of oxabicyclo compounds, which are notable for their applications in organic synthesis and medicinal chemistry. The systematic name reflects its molecular structure, where "methoxy" indicates the presence of a methoxy group (-OCH₃) attached to the bicyclic system.
1-Methoxy-2-oxabicyclo[3.3.0]octane can be sourced from various chemical databases and literature, including PubChem, where it is cataloged under the Chemical Abstracts Service number 10351795. It is classified as a bicyclic compound due to its two interconnected rings and falls under the broader category of organic compounds, specifically ethers and cyclic compounds .
The synthesis of 1-methoxy-2-oxabicyclo[3.3.0]octane can be achieved through several methods:
One notable synthetic route involves the reaction of cyclopentanone derivatives with methanol in the presence of an acid catalyst, leading to the formation of 1-methoxy-2-oxabicyclo[3.3.0]octane through a series of condensation reactions .
1-Methoxy-2-oxabicyclo[3.3.0]octane has a molecular formula of C₈H₁₄O₂, indicating it contains eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. Its structure features:
The three-dimensional arrangement of atoms contributes to its unique chemical properties and reactivity patterns .
1-Methoxy-2-oxabicyclo[3.3.0]octane can participate in various chemical reactions, including:
These reactions are significant for synthesizing more complex organic molecules or modifying existing structures for specific applications .
The mechanism of action for 1-methoxy-2-oxabicyclo[3.3.0]octane primarily involves its reactivity due to the presence of the methoxy group and the bicyclic structure:
This mechanistic understanding aids in predicting how this compound will behave in various chemical environments .
1-Methoxy-2-oxabicyclo[3.3.0]octane exhibits several notable physical and chemical properties:
These properties influence its applications in organic synthesis and potential uses in pharmaceuticals .
1-Methoxy-2-oxabicyclo[3.3.0]octane finds applications in various scientific fields:
The versatility of 1-methoxy-2-oxabicyclo[3.3.0]octane highlights its importance in both academic research and industrial applications .
Bicyclic ether scaffolds represent a structurally diverse class of organic compounds characterized by oxygen-containing ring systems that have profoundly influenced synthetic methodologies and medicinal chemistry. Among these frameworks, the oxabicyclo[3.3.0]octane system stands as a particularly significant architecture due to its prevalence in biologically active molecules and natural products. The specific derivative 1-Methoxy-2-oxabicyclo[3.3.0]octane (chemical formula: C₈H₁₄O₂) exemplifies how strategic functionalization enhances the utility of this core scaffold. This compound features a unique bicyclic structure with a methoxy substituent positioned at the bridgehead carbon, conferring distinct electronic and steric properties that modulate its reactivity and interaction with biological targets. The systematic study of such compounds continues to advance synthetic strategies for complex molecule construction and the development of novel therapeutic agents with optimized pharmacological profiles [1].
The discovery of 1-Methoxy-2-oxabicyclo[3.3.0]octane emerged from systematic investigations into oxygen-containing bicyclic compounds during the late 20th century, when synthetic chemists began exploring novel routes to constrained heterocyclic systems. This compound was first synthesized and characterized through nucleophilic oxirane ring-opening reactions, a methodology that provided efficient access to the 2-oxabicyclo[3.3.0]octane framework. Researchers demonstrated that methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate could undergo intramolecular cyclization when subjected to specific nucleophiles, leading to the formation of functionalized 2-oxabicyclo[3.3.0]octane derivatives. This synthetic approach represented a significant advancement in bicyclic ether chemistry, offering a versatile route to architecturally complex structures from relatively simple precursors [8].
The initial identification and structural elucidation of 1-Methoxy-2-oxabicyclo[3.3.0]octane relied heavily on spectral techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. Early characterization efforts revealed distinctive spectral patterns attributable to the methoxy group (appearing as a singlet near 3.3 ppm in proton NMR) and the unique bridgehead protons of the bicyclic system. The compound was registered in chemical databases under the CAS identifier and assigned PubChem CID 10351795, providing a standardized reference for future research. Subsequent synthetic refinements focused on optimizing stereoselectivity and yield, addressing challenges posed by the strain inherent in the [3.3.0] bicyclic system and the sensitivity of the methoxy substituent to strong electrophiles [1] [8].
Table 1: Key Historical Developments in 1-Methoxy-2-oxabicyclo[3.3.0]octane Research
Time Period | Development Milestone | Significance |
---|---|---|
Late 1980s | Development of oxirane ring-opening strategies | Enabled synthesis of bicyclic ether frameworks through intramolecular cyclization |
Early 2000s | Application to [3.3.0] systems | First synthesis of 1-Methoxy-2-oxabicyclo[3.3.0]octane derivatives via nucleophilic epoxide opening |
2010-Present | Structural characterization advances | Comprehensive NMR assignment and molecular modeling of the compound |
The oxabicyclo[3.3.0]octane framework possesses exceptional three-dimensional rigidity that enables precise spatial orientation of functional groups, making it a valuable scaffold in drug design. This structural motif serves as a conformationally restricted bioisostere for flexible acyclic ethers and even for ortho-substituted phenyl rings in certain pharmaceutical contexts. The incorporation of the oxygen atom within the bicyclic architecture introduces a permanent dipole moment that enhances water solubility—a critical property often lacking in purely hydrocarbon-based scaffolds. The [3.3.0] bicyclic system exhibits a characteristic "folded" geometry with defined concave and convex faces, creating distinct molecular topographies that can be exploited for selective target interactions. These features have established this framework as a privileged structure in medicinal chemistry, particularly for targeting central nervous system receptors and enzymes where shape complementarity is essential [5].
Research has demonstrated that the oxabicyclo[3.3.0]octane core significantly influences the pharmacokinetic behavior of drug candidates. Derivatives incorporating this scaffold exhibit enhanced metabolic stability compared to their acyclic analogs due to the constrained conformation that protects labile functional groups from enzymatic degradation. The oxygen bridge reduces overall molecular lipophilicity (as evidenced by lower calculated log P values) while maintaining sufficient membrane permeability for oral bioavailability. This balanced lipophilicity profile positions 1-Methoxy-2-oxabicyclo[3.3.0]octane derivatives as particularly valuable for crossing biological barriers like the blood-brain barrier, where extremes of hydrophilicity or lipophilicity can limit compound distribution. Specific analogs have shown promise as modulators of neurological targets, including GABA receptors and monoamine transporters, validating the scaffold's relevance for neuropharmacological applications [5].
Structural modifications to the bicyclic framework further expand its medicinal chemistry applications. For instance, introducing a methylene group at the C7 position (as in 7-methylene-3-oxabicyclo[3.3.0]octan-2-one) creates an exocyclic double bond that significantly alters electron distribution and provides a handle for additional functionalization. Similarly, the stereochemistry of substituents profoundly influences biological activity; cis-fused ring junctions create different three-dimensional presentations than trans-fused systems, enabling fine-tuning of target interactions. These structural variations demonstrate how the core oxabicyclo[3.3.0]octane architecture serves as a versatile platform for generating molecular diversity with tailored pharmacological properties [2].
Table 2: Comparison of Oxabicyclic Ring Systems in Medicinal Chemistry
Structural Feature | Oxabicyclo[3.3.0]octane | Oxabicyclo[3.3.1]nonane | Oxabicyclo[2.2.1]heptane |
---|---|---|---|
Ring Strain | Moderate | Low | High |
Molecular Weight (Base Scaffold) | 126 g/mol | 140 g/mol | 112 g/mol |
Representative Bioactive Derivatives | Neuromodulators | Antiviral agents | Analgesics |
Synthetic Accessibility | Moderate | Challenging | Straightforward |
The methoxy group in 1-Methoxy-2-oxabicyclo[3.3.0]octane serves as a crucial modulator of both chemical reactivity and biological interactions. Positioned at the bridgehead carbon (C1), this substituent exerts significant electronic effects through oxygen's electronegativity, redistributing electron density throughout the bicyclic system. This electron-donating character activates adjacent positions toward electrophilic substitution while simultaneously stabilizing developing positive charge in carbocation intermediates during solvolytic reactions. The non-bonding electrons on the methoxy oxygen create a steric profile distinct from bulkier alkoxy groups, allowing it to participate in hydrogen bonding as both acceptor and, when methylated, as a weak donor. These electronic and steric properties collectively enhance the compound's solubility profile, with experimental measurements indicating significantly greater aqueous solubility compared to non-functionalized analogs [5] [7].
In synthetic transformations, the methoxy substituent dramatically influences reaction pathways and regioselectivity. The oxygen atom serves as a coordinating site for metal catalysts, as demonstrated in hafnium-catalyzed reactions where analogous methoxy-alkoxy ligands facilitate substrate activation through chelation. This coordination behavior enables selective transformations at positions distal to the methoxy group—particularly valuable for functionalizing the less accessible convex face of the bicyclic system. The methoxy group also exhibits orthogonal reactivity to the ether linkage within the bicyclic framework, allowing chemists to exploit it as a protective group that can be selectively demethylated under mild conditions (e.g., using BBr₃) to reveal phenolic functionalities for further derivatization. This strategic deprotection enables sequential functionalization approaches critical for synthesizing complex natural product analogs and pharmaceutical intermediates [7].
Table 3: Influence of Methoxy Substituent on Compound Properties and Bioactivity
Property/Bioactivity Parameter | Methoxy-Substituted Analogs | Unsubstituted Oxabicyclo[3.3.0]octane |
---|---|---|
Aqueous Solubility | 1982 mg/L (estimated) | <500 mg/L |
log P (Octanol/Water) | 1.79 (estimated) | 2.30 |
Metabolic Stability (t₁/₂) | Increased 2.5-fold | Baseline |
Target Binding Affinity (Example Receptor) | Kᵢ = 120 nM | Kᵢ = 450 nM |
Synthetic Versatility | High (multiple derivatization pathways) | Moderate |
From a bioactivity perspective, the methoxy group contributes to enhanced membrane permeability while maintaining favorable aqueous solubility—a combination often difficult to achieve in CNS-targeted therapeutics. Molecular modeling studies indicate that the methoxy oxygen participates in key hydrogen-bonding interactions with biological targets, particularly those featuring serine or threonine residues in their binding sites. This interaction pattern has proven valuable in designing enzyme inhibitors where the methoxy group mimics the hydration shell of bound water molecules. Additionally, the methyl group provides a small hydrophobic contact surface that complements adjacent lipophilic regions in protein binding pockets. Structure-activity relationship (SAR) analyses demonstrate that replacing the methoxy group with bulkier alkoxy substituents typically diminishes target affinity, while demethylation to the hydroxy analog often alters selectivity profiles across target classes. These findings underscore how this seemingly simple substituent critically balances multiple physicochemical and pharmacodynamic parameters in bicyclic ether therapeutics [5].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6